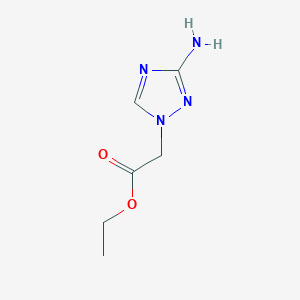![molecular formula C10H7N5S B1461080 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-53-6](/img/structure/B1461080.png)
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
説明
科学的研究の応用
Medicinal Chemistry
Triazolo[4,5-d]pyrimidines have been found to have significant applications in medicinal chemistry . They have been used in the development of drugs for c-Met inhibition , which is a promising target for cancer therapy. They also show GABA A modulating activity , which could be beneficial in the treatment of neurological disorders.
Antiviral Applications
Pyrimidine and its derivatives, including triazolo[4,5-d]pyrimidines, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Applications
Triazolo[4,5-d]pyrimidines have shown potential in anticancer applications . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness in this field.
Antioxidant Applications
Triazolo[4,5-d]pyrimidines have also been found to have antioxidant activity . This property could be useful in the development of drugs for diseases caused by oxidative stress.
Antimicrobial Applications
Triazolo[4,5-d]pyrimidines have demonstrated antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.
Neuroprotection and Anti-inflammatory Activity
Studies have been conducted to explore the neuroprotection and anti-inflammatory activity of the triazolo-pyrimidine hybrid on human microglia and neuronal cell models .
Fluorescent Probes
Triazolo[4,5-d]pyrimidines have been used as fluorescent probes . This application could be beneficial in various fields, including biological imaging and diagnostics.
Structural Units of Polymers
Triazolo[4,5-d]pyrimidines have been incorporated into polymers for use in solar cells . This demonstrates their potential in the field of materials science and renewable energy.
将来の方向性
The future directions for research on 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.
Mode of Action
It’s known that similar compounds can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Action Environment
Similar compounds have been studied under various conditions, and their activity can be influenced by factors such as temperature .
特性
IUPAC Name |
3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNVVUNRUOGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640630 | |
| Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
CAS RN |
13925-53-6 | |
| Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)


![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)




![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)


